molecular formula C15H20N2O3 B12905720 N-[4-(3-tert-Butyl-2-oxo-1,3-oxazolidin-5-yl)phenyl]acetamide CAS No. 88697-67-0

N-[4-(3-tert-Butyl-2-oxo-1,3-oxazolidin-5-yl)phenyl]acetamide

Cat. No.: B12905720
CAS No.: 88697-67-0
M. Wt: 276.33 g/mol
InChI Key: PUKYRVNJEOMFJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(3-(tert-Butyl)-2-oxooxazolidin-5-yl)phenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-(tert-Butyl)-2-oxooxazolidin-5-yl)phenyl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of tert-butylamine with a phenylacetic acid derivative, followed by cyclization to form the oxazolidinone ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound. The scalability of the synthesis process is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-(tert-Butyl)-2-oxooxazolidin-5-yl)phenyl)acetamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents like acetonitrile .

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

N-(4-(3-(tert-Butyl)-2-oxooxazolidin-5-yl)phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(3-(tert-Butyl)-2-oxooxazolidin-5-yl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(3-(tert-Butyl)-2-oxooxazolidin-5-yl)phenyl)acetamide is unique due to the presence of the oxazolidinone ring, which imparts specific chemical and biological properties.

Properties

CAS No.

88697-67-0

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

N-[4-(3-tert-butyl-2-oxo-1,3-oxazolidin-5-yl)phenyl]acetamide

InChI

InChI=1S/C15H20N2O3/c1-10(18)16-12-7-5-11(6-8-12)13-9-17(14(19)20-13)15(2,3)4/h5-8,13H,9H2,1-4H3,(H,16,18)

InChI Key

PUKYRVNJEOMFJZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2CN(C(=O)O2)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.